![molecular formula C13H16N2O B14331233 2-[2-(4-Morpholinyl)ethyl]benzonitrile CAS No. 100615-15-4](/img/no-structure.png)
2-[2-(4-Morpholinyl)ethyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Morpholinyl)ethyl]benzonitrile is an organic compound with the molecular formula C14H19N3O. It is characterized by the presence of a benzonitrile group attached to a morpholine ring through an ethyl linker. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Morpholinyl)ethyl]benzonitrile typically involves the reaction of 2-bromobenzonitrile with 2-(4-morpholinyl)ethanamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the morpholinyl ethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[2-(4-Morpholinyl)ethyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzonitrile derivatives.
科学研究应用
2-[2-(4-Morpholinyl)ethyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[2-(4-Morpholinyl)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular signaling and function.
相似化合物的比较
Similar Compounds
- 2-{[2-(4-Morpholinyl)ethyl]amino}-5-nitrobenzonitrile
- 4-({[2-(4-Morpholinyl)ethyl]amino}methyl)benzonitrile
Uniqueness
2-[2-(4-Morpholinyl)ethyl]benzonitrile is unique due to its specific combination of a benzonitrile group and a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in the development of new materials and therapeutic agents.
属性
CAS 编号 |
100615-15-4 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC 名称 |
2-(2-morpholin-4-ylethyl)benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-11-13-4-2-1-3-12(13)5-6-15-7-9-16-10-8-15/h1-4H,5-10H2 |
InChI 键 |
MKYKFMMBUFZDKE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


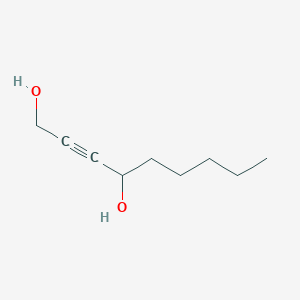

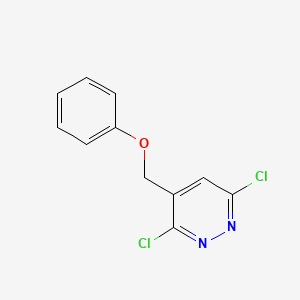
silane](/img/structure/B14331173.png)
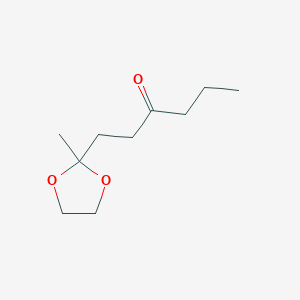


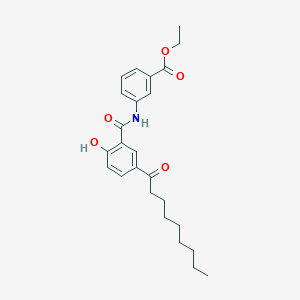
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)
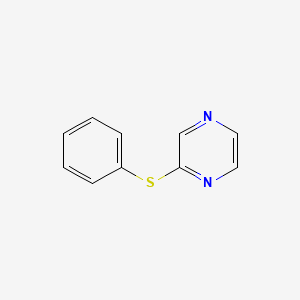
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)

